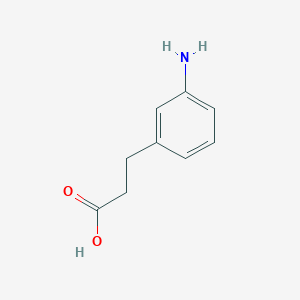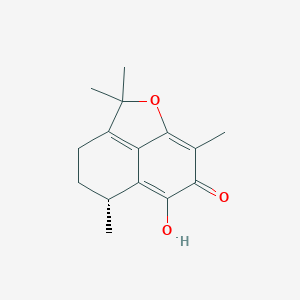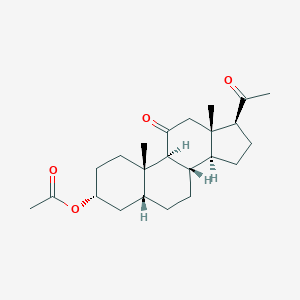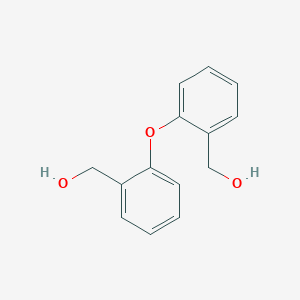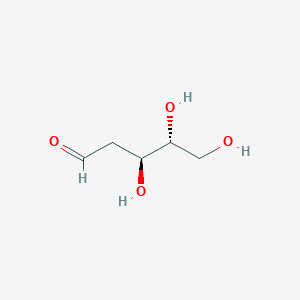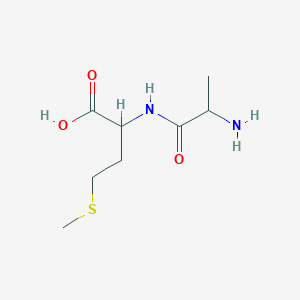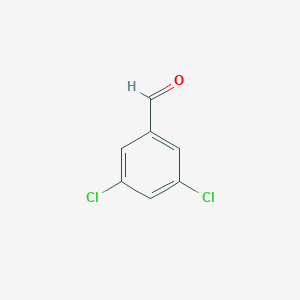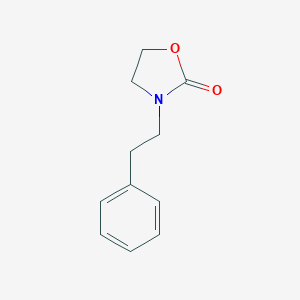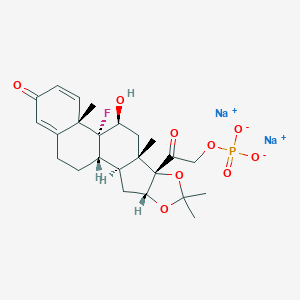![molecular formula C14H11Cl B168030 1-Chloro-2-[(E)-2-phenylethenyl]benzene CAS No. 1657-52-9](/img/structure/B168030.png)
1-Chloro-2-[(E)-2-phenylethenyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-2-[(E)-2-phenylethenyl]benzene, also known as stilbene chloride, is an organic compound with the molecular formula C14H11Cl. It is a colorless to pale yellow liquid that is insoluble in water but soluble in organic solvents. This compound has various applications in scientific research, particularly in the field of organic synthesis and medicinal chemistry.
Wirkmechanismus
The mechanism of action of 1-Chloro-2-[(E)-2-phenylethenyl]benzene is not well understood. However, it is believed to act as an electrophile, reacting with nucleophiles such as amino acids and thiols in biological systems. The resulting adducts may then interact with cellular components, leading to various biological effects.
Biochemical and Physiological Effects:
This compound has been reported to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro, possibly by inducing apoptosis or inhibiting cell cycle progression. Stilbenes have also been reported to possess anti-inflammatory and antioxidant activities, which may be attributed to their ability to scavenge free radicals and inhibit the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
1-Chloro-2-[(E)-2-phenylethenyl]benzene is a useful starting material for the synthesis of various this compound derivatives, which have potential applications in medicinal chemistry and materials science. However, the compound is highly reactive and may pose safety hazards in the laboratory. Additionally, the synthesis of this compound derivatives may require multiple steps and may be time-consuming.
Zukünftige Richtungen
There are several future directions for the research on 1-Chloro-2-[(E)-2-phenylethenyl]benzene. One potential direction is the development of more efficient and safer methods for the synthesis of this compound derivatives. Another direction is the investigation of the biological activities of novel this compound derivatives, particularly their potential as anticancer agents. Additionally, the development of this compound-based materials with unique properties may also be an interesting avenue for future research.
Conclusion:
This compound is a useful starting material for the synthesis of various this compound derivatives, which have potential applications in medicinal chemistry and materials science. The compound has various biochemical and physiological effects, including anticancer, anti-inflammatory, and antioxidant activities. However, the synthesis of this compound derivatives may pose safety hazards in the laboratory, and the development of more efficient and safer methods for the synthesis of these compounds may be necessary. Future research on this compound derivatives may focus on their potential as anticancer agents and the development of novel materials with unique properties.
Synthesemethoden
1-Chloro-2-[(E)-2-phenylethenyl]benzene can be synthesized by the reaction of benzyl chloride with benzaldehyde in the presence of a base such as sodium hydroxide. The reaction proceeds via an aldol condensation reaction, followed by an elimination reaction to form the final product. This method is widely used in the laboratory for the synthesis of this compound derivatives.
Wissenschaftliche Forschungsanwendungen
1-Chloro-2-[(E)-2-phenylethenyl]benzene has various applications in scientific research, particularly in the field of organic synthesis and medicinal chemistry. It is used as a starting material for the synthesis of various this compound derivatives, which have potential applications in the development of pharmaceuticals, agrochemicals, and materials science. Stilbenes have been reported to possess various biological activities, such as anti-inflammatory, antioxidant, and anticancer activities.
Eigenschaften
| 1657-52-9 | |
Molekularformel |
C14H11Cl |
Molekulargewicht |
214.69 g/mol |
IUPAC-Name |
1-chloro-2-[(E)-2-phenylethenyl]benzene |
InChI |
InChI=1S/C14H11Cl/c15-14-9-5-4-8-13(14)11-10-12-6-2-1-3-7-12/h1-11H/b11-10+ |
InChI-Schlüssel |
WTVKFPGVKKXUHG-ZHACJKMWSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)/C=C/C2=CC=CC=C2Cl |
SMILES |
C1=CC=C(C=C1)C=CC2=CC=CC=C2Cl |
Kanonische SMILES |
C1=CC=C(C=C1)C=CC2=CC=CC=C2Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


